
1,2-Diethyl-3-phenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylbiphenyl, also known as 4,4’-Diethylbiphenyl, is an aromatic hydrocarbon with the molecular formula C₁₆H₁₈. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by an ethyl group at the para position. This compound is notable for its applications in various fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylbiphenyl can be synthesized through several methods. One common approach involves the coupling of 4-ethylphenylmagnesium bromide with 4-ethylbromobenzene in the presence of a nickel catalyst. The reaction typically occurs under an inert atmosphere and requires heating to facilitate the coupling process .
Industrial Production Methods
In industrial settings, diethylbiphenyl is often produced through the catalytic hydrogenation of biphenyl derivatives. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process is efficient and yields high-purity diethylbiphenyl suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylbiphenyl undergoes several types of chemical reactions, including:
Oxidation: Diethylbiphenyl can be oxidized to form diethylbiphenyl oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of diethylbiphenyl can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of diethylbiphenyl alcohol.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene rings of diethylbiphenyl
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Diethylbiphenyl oxide.
Reduction: Diethylbiphenyl alcohol.
Substitution: Nitro-diethylbiphenyl, halogenated diethylbiphenyl
Applications De Recherche Scientifique
Diethylbiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Employed in the study of biological membranes and as a model compound for understanding the behavior of aromatic hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of diethylbiphenyl involves its interaction with molecular targets and pathways within biological systems. As an aromatic hydrocarbon, it can intercalate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, diethylbiphenyl can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound of diethylbiphenyl, consisting of two benzene rings without any substituents.
Dimethylbiphenyl: Similar to diethylbiphenyl but with methyl groups instead of ethyl groups.
Dichlorobiphenyl: A biphenyl derivative with chlorine substituents instead of ethyl groups
Uniqueness of Diethylbiphenyl
Diethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups enhances its solubility in organic solvents and affects its reactivity compared to other biphenyl derivatives .
Propriétés
Formule moléculaire |
C16H18 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1,2-diethyl-3-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-3-13-11-8-12-16(15(13)4-2)14-9-6-5-7-10-14/h5-12H,3-4H2,1-2H3 |
Clé InChI |
LSRXTTAOAQMMDZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C2=CC=CC=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)


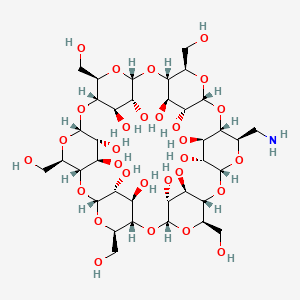
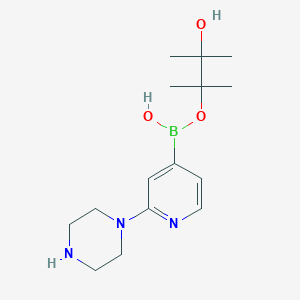
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)

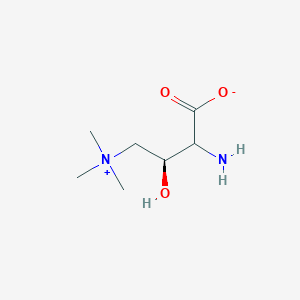
![ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13824616.png)
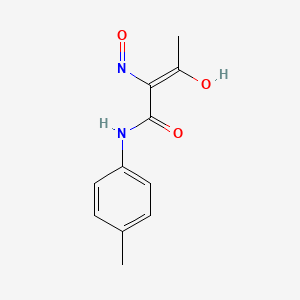
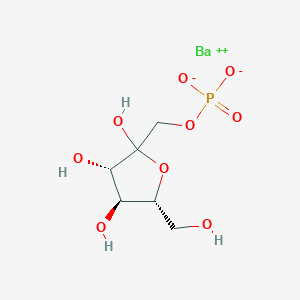
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
